1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone chemical properties
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone chemical properties
An In-depth Technical Guide on 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone. The information is intended for researchers and professionals involved in organic synthesis and drug discovery.
Chemical Properties
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone is a halogenated ketone derivative of benzothiazole. Its chemical structure features a benzothiazole ring system connected to a bromoacetyl group. This compound is primarily used as a chemical intermediate in the synthesis of more complex heterocyclic compounds.[1][2]
Table 1: Chemical and Physical Properties of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone
| Property | Value | Source |
| IUPAC Name | 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone | - |
| CAS Number | 54223-20-0 | [3][4] |
| Molecular Formula | C₉H₆BrNOS | [3] |
| Molecular Weight | 256.12 g/mol | [3] |
| Appearance | Not specified (likely a solid) | - |
| Purity | Commercially available at 90+% purity | [3][5] |
| InChI Key | AYWGYNKWZWBMSV-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone is typically achieved through the bromination of its precursor, 2-acetylbenzothiazole. The overall synthetic pathway is outlined below.
Experimental Protocol for the Synthesis of 2-Acetylbenzothiazole
This procedure is adapted from a documented synthesis of 2-acetylbenzothiazole.[6]
Materials:
-
Benzothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
Butyllithium (1.6 M in hexanes)
-
N-Methoxy-N-methylacetamide
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of benzothiazole (1.0 eq) in anhydrous THF is cooled to -78°C under a nitrogen atmosphere.
-
Butyllithium (1.1 eq) is added dropwise to the stirred solution. The resulting mixture is stirred at -78°C for one hour.
-
N-Methoxy-N-methylacetamide (1.1 eq) is added in one portion, and the reaction is stirred at -78°C for an additional 3 hours.
-
The solution is allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of 1M HCl and extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to yield 2-acetylbenzothiazole as a yellow solid.[6]
Table 2: Properties of 2-Acetylbenzothiazole
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS | [7] |
| Molecular Weight | 177.22 g/mol | [6][7] |
| CAS Number | 1629-78-3 | [7] |
| Appearance | Yellow solid | [6] |
Experimental Protocol for the Synthesis of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone
This is a general procedure based on the bromination of similar ketone-containing heterocyclic compounds.[8]
Materials:
-
2-Acetylbenzothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
Phenyltrimethylammonium tribromide
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
A solution of 2-acetylbenzothiazole (1.0 eq) in anhydrous THF is prepared.
-
This solution is added dropwise to a solution of phenyltrimethylammonium tribromide (1.0 eq) in anhydrous THF.
-
The reaction mixture is stirred at a slightly elevated temperature (e.g., 35°C) for several hours and then left to stand overnight.[8]
-
After the reaction is complete, any solid byproducts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to obtain the crude product.
-
The crude material is dissolved in dichloromethane and purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone.[8]
Chemical Reactivity and Potential Applications
The primary reactive site of 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone is the α-carbon to the ketone, which bears the bromine atom. This makes it a potent electrophile and a valuable building block in organic synthesis.
It is commonly used in Hantzsch-type thiazole synthesis and other cyclization reactions to form more complex heterocyclic systems. For example, it can react with thioamides or thioureas to form thiazole-containing compounds.[2] These resulting molecules are often investigated for their biological activities.
Biological Activity
-
Antimicrobial and Antifungal Activity: Many benzothiazole derivatives have shown significant potency against various bacterial and fungal strains.[10]
-
Anticancer Activity: Certain benzothiazole-containing compounds have been investigated as potential anticancer agents.[11][12]
-
Enzyme Inhibition: Some derivatives have been identified as inhibitors of specific enzymes, such as c-Jun NH2-terminal protein kinase (JNK), which has neuroprotective implications.[13]
Given its reactivity, 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone is a key intermediate for synthesizing novel benzothiazole derivatives to explore these and other potential therapeutic applications.[1]
Safety Information
As an α-bromoketone, this compound is expected to be a lachrymator and an alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Direct contact with skin and eyes should be avoided. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone is a valuable and reactive chemical intermediate. Its synthesis from 2-acetylbenzothiazole is a straightforward process, providing a versatile building block for the creation of a diverse range of heterocyclic compounds. The prevalence of the benzothiazole core in biologically active molecules makes this compound particularly relevant for researchers in medicinal chemistry and drug discovery.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, 90+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. labware-shop.com [labware-shop.com]
- 5. 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, 90+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.it]
- 6. Synthesis routes of 2-Acetylbenzothiazole [benchchem.com]
- 7. 1-(1,3-Benzothiazol-2-yl)ethan-1-one | C9H7NOS | CID 539568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]
- 9. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 10. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]


